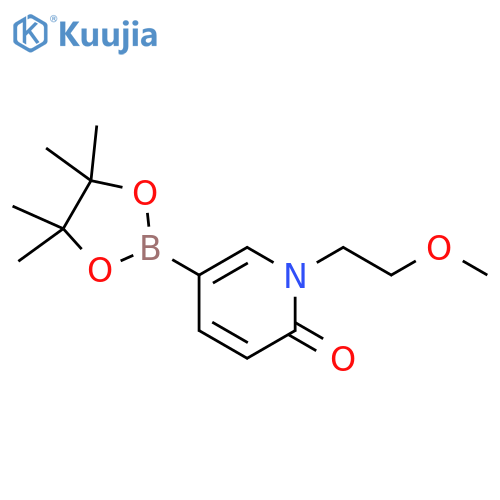Cas no 1349734-01-5 (1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one)

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
- SCHEMBL506428
- 1349734-01-5
- DTXSID701128189
- 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
- G69403
- 2(1H)-Pyridinone, 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
-
- インチ: 1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17)16(10-11)8-9-18-5/h6-7,10H,8-9H2,1-5H3
- InChIKey: RHNJGJHDXQTXFP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CCOC)C=C(B2OC(C)(C)C(C)(C)O2)C=C1
計算された属性
- せいみつぶんしりょう: 279.1641883g/mol
- どういたいしつりょう: 279.1641883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1672707-1g |
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one |
1349734-01-5 | 95+% | 1g |
$231.0 | 2025-03-03 | |
| 1PlusChem | 1P01OJND-1g |
2(1H)-Pyridinone, 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1349734-01-5 | 95+% | 1g |
$153.00 | 2023-12-22 | |
| 1PlusChem | 1P01OJND-100mg |
2(1H)-Pyridinone, 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1349734-01-5 | 95+% | 100mg |
$35.00 | 2023-12-22 | |
| Ambeed | A1672707-100mg |
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one |
1349734-01-5 | 95+% | 100mg |
$52.0 | 2025-03-03 | |
| Ambeed | A1672707-250mg |
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one |
1349734-01-5 | 95+% | 250mg |
$89.0 | 2025-03-03 |
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-oneに関する追加情報
Comprehensive Overview of 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS No. 1349734-01-5)
The compound 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS No. 1349734-01-5) is a boronic ester-derivatized pyridinone, which has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a dioxaborolane moiety, makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), which are currently hot topics in the field of targeted therapeutics.
One of the key advantages of this compound lies in its boronate ester group, which enhances stability and reactivity under mild conditions. This property is critical for high-throughput screening and combinatorial chemistry, where efficiency and yield are paramount. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are pivotal in designing bioactive molecules with improved pharmacokinetic profiles. The 2-methoxyethyl substituent further contributes to solubility, a feature highly sought after in medicinal chemistry to address challenges like poor bioavailability.
In the context of AI-driven drug discovery, 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has emerged as a candidate for virtual screening libraries. Its structural versatility aligns with the growing demand for fragment-based drug design (FBDD), a strategy that leverages small molecular fragments to build potent inhibitors. This approach is particularly relevant given the rise of machine learning models predicting binding affinities, where such boronic acid derivatives are frequently flagged as promising scaffolds.
From a green chemistry perspective, the compound’s compatibility with aqueous reaction conditions and low toxicity profiles positions it as a sustainable alternative to traditional palladium-catalyzed reagents. This aligns with the global push toward environmentally friendly synthesis, a topic frequently searched by academics and industry professionals alike. Furthermore, its utility in bioconjugation techniques—such as labeling biomolecules for diagnostic imaging—has expanded its relevance in biotechnology applications.
The commercial demand for CAS No. 1349734-01-5 is also driven by its role in material science, particularly in the development of organic electronic components. Its electron-deficient pyridinone core and boron-containing side chain make it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic materials. As renewable energy solutions gain traction, researchers are investigating such compounds for their potential in next-generation solar cells.
In summary, 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one represents a multifaceted tool in both pharmaceutical and materials research. Its integration into cutting-edge technologies like AI-aided drug design and green synthesis underscores its enduring value. For those exploring boron chemistry or heterocyclic synthesis, this compound offers a robust platform for innovation, addressing some of the most pressing challenges in modern science.
1349734-01-5 (1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one) 関連製品
- 57964-39-3(4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile)
- 956004-50-5(4-Butyryl benzonitrie)
- 1019889-35-0(Onalespib lactate)
- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)
- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 1346606-16-3(2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene)
